Calligonine

Description

Structure

3D Structure

Properties

IUPAC Name |

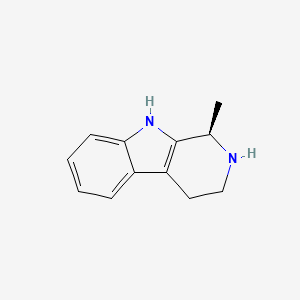

(1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIJOZBIVDCQTE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966937 | |

| Record name | (R)-(+)-Tetrahydroharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2254-36-6 | |

| Record name | (1R)-2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2254-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-Tetrahydroharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Calligonine

Phytochemical Sources

The investigation into the natural distribution of Calligonine reveals its presence in a range of plant families and species, primarily as a constituent alkaloid.

Genera and Species Identification

This compound has been isolated and identified from the following plant species:

While Peganum harmala is widely recognized for its rich content of beta-carboline alkaloids, including harmaline (B1672942) and harmine, this compound (also referred to as tetrahydroharmane or eleagnine) has been noted in association with this genus. Research indicates that tetrahydroharmane, which is synonymous with this compound, was initially isolated from plants such as Elaeagnus angustifolia and Ptealostylis labicheoides. researchgate.net The seeds of Peganum harmala are known to contain a high concentration of diverse beta-carboline alkaloids. wikipedia.org

This compound is a significant alkaloid constituent found in the bark of Elaeagnus angustifolia. medkoo.comwikipedia.orgtargetmol.com This species, commonly known as Russian Olive, contains this compound along with other alkaloids like harmine, harmane, and harmol (B1672944) in its various parts. wikipedia.org The identification of this compound in the bark of Elaeagnus angustifolia has been consistently reported. researchgate.netmedkoo.comwikipedia.orgtargetmol.comwikipedia.orgresearchgate.netresearchgate.net

The roots of Calligonum minimum are a primary source from which this compound has been identified. It is described as a major alkaloid constituent of these roots. medkoo.comwikipedia.orgtargetmol.comacetherapeutics.com Studies have also noted this compound from the roots of Calligonum minimum in relation to its cardiovascular effects. tandfonline.com

This compound, also known as tetrahydroharman (B600387) or eleagnine, has been isolated from Ptealostylis labicheoides. researchgate.netwikipedia.orgresearchgate.netresearchgate.net Historical research has documented the isolation of tetrahydroharman from this species. wikipedia.org

The leaves of Solanum nigrum, commonly known as Black Nightshade, have been found to contain this compound as one of their alkaloid components. researchgate.netacademicjournals.orgresearchgate.net Phytochemical analyses of the ethanol (B145695) extract of Solanum nigrum leaves have identified this compound among other alkaloids and flavonoids. researchgate.netacademicjournals.orgresearchgate.net

Data Table: Identified Plant Sources of this compound

| Plant Species | Common Name | Plant Part Identified | Notes | References |

| Peganum harmala L. | Syrian Rue | Seeds (associated) | High concentration of beta-carboline alkaloids. | researchgate.netwikipedia.org |

| Elaeagnus angustifolia | Russian Olive | Bark | Major alkaloid constituent. | researchgate.netmedkoo.comwikipedia.orgtargetmol.comwikipedia.orgresearchgate.netresearchgate.net |

| Calligonum minimum | Roots | Major alkaloid constituent. | medkoo.comwikipedia.orgtargetmol.comacetherapeutics.comtandfonline.com | |

| Ptealostylis labicheoides | Various Parts | Isolated as Tetrahydroharman/Elaeagnine. | researchgate.netwikipedia.orgresearchgate.netresearchgate.net | |

| Solanum nigrum | Black Nightshade | Leaves | Identified among leaf alkaloids. | researchgate.netacademicjournals.orgresearchgate.net |

This compound: Natural Occurrence and Distribution

This compound is a β-carboline alkaloid that has been identified in various plant species. Research into its natural distribution and specific isolation from plant tissues highlights its presence in several botanical sources, particularly within traditional medicinal systems.

Biosynthesis and Metabolic Pathways of Calligonine

Biogenetic Origin and Precursors

The formation of Calligonine begins with fundamental metabolic pathways that produce its core chemical precursors.

Derivation from Tryptophan

This compound is structurally a tetrahydro-β-carboline alkaloid, a class of compounds biogenetically derived from the essential amino acid L-tryptophan. nih.govfrontiersin.org The indole (B1671886) ring system and the adjacent two carbon atoms of the this compound molecule originate directly from tryptophan. nih.gov In plants and microorganisms, tryptophan serves as the primary precursor for a vast array of indole alkaloids. imperial.ac.uknih.gov The biosynthesis of these alkaloids is an energetically demanding process, which may explain why tryptophan is a relatively scarce amino acid in the food chain. nih.gov The initial step in the pathway leading to most indole alkaloids is the decarboxylation of tryptophan to form tryptamine. mdpi.com

Role of the Shikimate Pathway

The ultimate origin of this compound's aromatic structure lies in the shikimate pathway. This crucial seven-step metabolic route is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, fungi, and bacteria. nih.gov The pathway begins with the combination of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the production of chorismate. nih.gov Chorismate is a key branch-point intermediate that is subsequently converted to tryptophan, which then enters the specific pathway for alkaloid synthesis. frontiersin.org Therefore, the shikimate pathway is the foundational gateway providing the essential building block for this compound. nih.gov

Key Enzymatic Steps and Intermediates

Following the synthesis of the precursor tryptophan, a series of enzymatic reactions constructs the characteristic heterocyclic scaffold of this compound.

Indole Alkaloid Biosynthesis Pathway (General Context)

The biosynthesis of indole alkaloids is a major branch of plant secondary metabolism. nih.gov The common starting point for virtually all compounds in this family is the amino acid tryptophan. imperial.ac.uk A pivotal initial step is the conversion of tryptophan to tryptamine via the action of the enzyme tryptophan decarboxylase. Tryptamine, a primary amine, then serves as the indole-containing unit for a subsequent condensation reaction. mdpi.com This condensation, typically a Pictet-Spengler reaction, involves the joining of tryptamine with an aldehyde or keto acid, which provides the remaining carbon atoms needed to form the new heterocyclic ring. nih.gov

Strictosidine Synthase and Related Enzymes

In the biosynthesis of complex monoterpenoid indole alkaloids (MIAs), the enzyme strictosidine synthase plays a critical, rate-limiting role. It catalyzes the Pictet-Spengler condensation between tryptamine and the monoterpenoid secologanin to form strictosidine, the universal precursor for thousands of MIAs.

However, this compound is a simple β-carboline alkaloid. Its formation requires the condensation of tryptamine with a simple two-carbon aldehyde unit (acetaldehyde). While this is mechanistically a Pictet-Spengler reaction, there is no scientific evidence to suggest the involvement of secologanin or, consequently, the highly specific enzyme strictosidine synthase in its direct biosynthesis. The formation of simple β-carbolines typically proceeds with simpler precursors and may be catalyzed by less specific enzymes or even occur non-enzymatically under certain physiological conditions.

Post-Tryptamine Condensation Mechanisms

The core structure of this compound is formed through the Pictet-Spengler reaction. This fundamental chemical transformation involves the cyclization of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone. For this compound, the precursor is tryptamine and acetaldehyde.

The mechanism proceeds as follows:

The amino group of tryptamine reacts with the carbonyl group of acetaldehyde to form a Schiff base intermediate (an imine).

The electron-rich indole ring then attacks the electrophilic carbon of the imine.

This intramolecular cyclization, followed by the loss of a proton, results in the formation of the new six-membered piperidine ring, creating the characteristic tetrahydro-β-carboline scaffold of this compound.

This condensation reaction is the key scaffold-forming step that defines the structure of this compound and related β-carboline alkaloids. nih.gov

Table of Key Pathways and Intermediates

| Pathway/Step | Precursor(s) | Key Intermediate(s) | Product(s) |

|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose 4-phosphate | Chorismate | L-Tryptophan |

| Tryptophan Decarboxylation | L-Tryptophan | - | Tryptamine |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| This compound | C₁₂H₁₄N₂ | Final Product |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | Primary Precursor |

| Tryptamine | C₁₀H₁₂N₂ | Intermediate |

| Chorismate | C₁₀H₁₀O₆ | Precursor to Tryptophan |

| Phosphoenolpyruvate (PEP) | C₃H₅O₆P | Shikimate Pathway Starter |

| Erythrose 4-phosphate (E4P) | C₄H₉O₇P | Shikimate Pathway Starter |

| Acetaldehyde | C₂H₄O | Condensation Partner |

| Secologanin | C₁₇H₂₄O₁₀ | Precursor for MIAs (not this compound) |

Metabolic Transformations and Derivatives of this compound

This compound, also known as tetrahydroharmine (B102439), is a beta-carboline alkaloid that undergoes several metabolic transformations, leading to the formation of various derivatives. These transformations are crucial in understanding its biochemical journey and its relationship with other structurally similar alkaloids. The metabolic pathways of this compound primarily involve oxidation and dehydrogenation reactions, which alter its structure and biological properties.

Oxidation Products (e.g., Tetrahydroharman-N-oxide, Harman-N-oxide)

The oxidation of this compound can lead to the formation of N-oxide metabolites. While direct evidence for the formation of Tetrahydroharman-N-oxide from this compound is not extensively detailed in the available research, the N-oxidation pathway is a common metabolic route for tertiary amines and related alkaloids hyphadiscovery.comnih.gov. For instance, N,N-dimethyltryptamine (DMT), a structurally related indole alkaloid, is known to be metabolized to DMT-N-oxide nih.govresearchgate.netresearchgate.net. This suggests that the nitrogen atom in the piperidine ring of this compound is susceptible to oxidation, potentially forming Tetrahydroharman-N-oxide.

Further oxidation and aromatization of the beta-carboline nucleus can lead to the formation of Harman-N-oxide. This process would involve the dehydrogenation of the tetrahydro-β-carboline structure to the fully aromatic β-carboline, harman (B1672943), followed by N-oxidation. The formation of N-oxide metabolites is a significant pathway for the metabolism of many drugs containing a tertiary nitrogen atom hyphadiscovery.com.

| Parent Compound | Oxidation Product | Metabolic Process |

|---|---|---|

| This compound (Tetrahydroharmine) | Tetrahydroharman-N-oxide (postulated) | N-oxidation |

| Harman | Harman-N-oxide | N-oxidation |

Relation to Other Beta-Carboline Alkaloids (e.g., Tetrahydroharmine, Harmaline (B1672942), Harmine, Harmalacidine)

This compound is intricately linked to other beta-carboline alkaloids through a series of metabolic transformations. The biosynthesis of these alkaloids often starts from the amino acid L-tryptophan wikipedia.org. This compound (tetrahydroharmine) is a key intermediate in the biosynthesis of harmaline and harmine wikipedia.org.

The metabolic pathway generally proceeds through the oxidative dehydrogenation of this compound to harmaline. Subsequently, harmaline can be further oxidized to harmine mdpi.com. This stepwise oxidation represents a progressive aromatization of the beta-carboline core. The conversion of harmaline to harmine has been demonstrated in rats mdpi.com. Conversely, harmine can also be reduced to harmaline and further to tetrahydroharmine, indicating that these transformations can be reversible under certain conditions.

Harmalacidine is another related beta-carboline alkaloid, though its direct metabolic relationship with this compound is less clearly defined in the available literature.

| Compound | Metabolic Precursor | Metabolic Product | Transformation Process |

|---|---|---|---|

| Harmaline | This compound (Tetrahydroharmine) | Harmine | Oxidative Dehydrogenation |

| Harmine | Harmaline | - | Oxidative Dehydrogenation |

| This compound (Tetrahydroharmine) | - | Harmaline | Oxidative Dehydrogenation |

Factors Influencing this compound Biosynthesis

The biosynthesis of this compound, like many other secondary metabolites in plants, is not static but is influenced by a variety of internal and external factors. Environmental stressors and specific growth conditions can significantly alter the rate of its production.

Environmental Stressors (e.g., Plant Pathogen Infection)

Plants often respond to environmental stressors by increasing the production of secondary metabolites, which can serve as defense compounds. Abiotic stressors such as drought and salinity have been shown to affect the accumulation of alkaloids in various plant species.

Biotic stressors, such as infection by plant pathogens, can also act as potent elicitors of secondary metabolite biosynthesis. Fungal elicitors, which are molecules derived from fungi that trigger a defense response in plants, have been successfully used to enhance the production of various alkaloids in plant cell cultures mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. For example, adding cell wall fragments of Phytophthora megasperma to Datura stramonium cell cultures resulted in a five-fold increase in tropane alkaloid production mdpi.com. Similarly, endophytic fungi can induce the expression of specific genes in medicinal plants, leading to the accumulation of active ingredients nih.govresearchgate.net. While specific studies on the effect of plant pathogens on this compound biosynthesis are limited, the general principle of pathogen-induced alkaloid production suggests that such stressors could upregulate the biosynthetic pathway of this compound in plants that produce it.

Growth Conditions in Model Organisms

The production of this compound can be studied and potentially optimized in model systems such as plant cell suspension cultures. Various growth conditions can be manipulated to enhance the yield of this alkaloid. Key factors that influence the production of secondary metabolites in cell cultures include the composition of the nutrient medium, the presence of plant growth regulators, light, and temperature nih.gove3s-conferences.orge3s-conferences.orgnih.govresearchgate.netmdpi.commdpi.comresearchgate.net.

The optimization of the culture medium, including the sources of carbon and nitrogen, is a critical step in enhancing biomass and secondary metabolite production mdpi.commdpi.comresearchgate.net. The type and concentration of plant growth regulators, such as auxins and cytokinins, also play a crucial role in cell growth and differentiation, which in turn affects alkaloid synthesis.

Furthermore, physical parameters like light and temperature can significantly impact the accumulation of phytochemicals. For instance, different light qualities (e.g., white, blue, red light) can have varied effects on the production of phenolic compounds and other secondary metabolites in vitro nih.govresearchgate.net. The use of elicitors, as mentioned previously, is also a key strategy in optimizing production in cell culture systems nih.gov.

| Growth Condition Factor | Influence on Secondary Metabolite Biosynthesis |

|---|---|

| Nutrient Medium Composition | Affects biomass growth and precursor availability for alkaloid synthesis mdpi.commdpi.comresearchgate.net. |

| Plant Growth Regulators | Regulates cell division, differentiation, and metabolic pathways. |

| Light | Acts as an abiotic elicitor, influencing morphogenesis and secondary metabolism nih.govresearchgate.net. |

| Temperature | Affects enzyme kinetics and overall metabolic rate. |

| Elicitors (e.g., from pathogens) | Induces defense responses and stimulates the production of secondary metabolites mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. |

Synthetic Methodologies and Chemical Modifications

Structure-Activity Relationship Studies (SAR) in Synthetic Analogs

The field of medicinal chemistry extensively utilizes Structure-Activity Relationship (SAR) studies to understand how modifications to a molecule's structure influence its biological activity. For β-carboline alkaloids, a class to which Calligonine belongs nih.goviiarjournals.orgrsc.org, SAR investigations have revealed crucial insights into the structural features that govern their diverse pharmacological effects. While direct SAR studies focusing specifically on synthetic analogs of this compound are not extensively documented in the provided literature, research on related β-carboline derivatives offers valuable perspectives on how structural alterations impact biological activity. These studies typically involve the synthesis of novel β-carboline derivatives with systematic modifications to the core scaffold, followed by evaluation of their efficacy against specific biological targets.

General SAR Principles in β-Carboline Derivatives

β-Carbolines are characterized by their tricyclic pyrido[3,4-b]indole system tandfonline.commdpi.com. SAR studies on various β-carboline derivatives have highlighted the importance of several structural elements:

Substitutions on the β-carboline core: Modifications at different positions of the fused ring system (e.g., on the indole (B1671886) or pyridine (B92270) rings) can significantly alter binding affinity, potency, and selectivity towards biological targets mdpi.comacs.org. For instance, the presence of a 6-methoxy substituent on the β-carboline core, coupled with a 3-indolyl substituent at the 1-position, was found to be crucial for potent binding to serotonin (B10506) receptors acs.org.

N-alkylation and functionalization: Alterations at the nitrogen atoms, particularly N2, and the introduction of alkyl chains or other functional groups can modulate antimicrobial and other biological activities iiarjournals.orgnih.gov. N1-N1 dimerization and N2-benzylation, for example, have been shown to enhance antimicrobial effects nih.gov.

Tetrahydro-β-carboline modifications: In tetrahydro-β-carboline derivatives, modifications at the N2 position and the removal or alteration of functionalities at the C3 position (like carboxylic acid or ester groups) have been explored for their impact on anticancer and chemopreventive activities iiarjournals.org.

Key Findings from SAR Studies on Synthetic β-Carboline Derivatives

Research into synthetic β-carboline derivatives has explored a range of biological activities, providing data on how specific structural modifications influence potency.

Antifungal Activity: Studies synthesizing tetrahydro-β-carboline derivatives have identified compounds with significant antifungal properties. For example, derivatives such as a6 and a20 demonstrated higher efficacy against Sclerotinia sclerotiorum compared to the standard carbendazim, with EC50 values of 16.43 mg/L and 12.72 mg/L, respectively nih.govtandfonline.com. Compound a16 exhibited potent antifungal activity against both S. sclerotiorum and Botrytis cinerea, with an EC50 of 12.71 mg/L for both pathogens nih.govtandfonline.com. These findings underscore the potential for structural optimization of β-carboalkaloids as agrochemical leads.

Antimicrobial Activity: SAR studies on β-carboline dimers and their N2-alkylated analogs revealed that structural modifications can significantly enhance antimicrobial effects. A dimeric 6-chlorocarboline N2-benzylated salt demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.05 μmol/mL nih.gov. This suggests that N1-N1 dimerization and N2-benzylation are key structural features for improving antimicrobial efficacy.

Anticancer and Chemopreventive Activity: SAR investigations into tetrahydro-β-carboline derivatives have identified compounds with promising anticancer and chemopreventive potential. One derivative, 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, showed potent activity in the quinone reductase 1 (QR1) induction assay, with an induction ratio of 3.2 and a CD value of 1.3 μM iiarjournals.org. These studies explored modifications at the N2 position and the removal of carboxylic acid or ester functionalities at C3 to optimize activity iiarjournals.org.

Receptor Binding: SAR studies on synthetic β-carbolines targeting serotonin receptors have identified specific structural requirements for potent binding. Derivatives featuring a 3-indolyl substituent at the 1-position of the β-carboline core, in combination with a 6-methoxy substituent on the core scaffold, exhibited high affinity (Ki values as low as 100 nM) for the 5-hydroxytryptamine (5-HT) subtype-2 receptors acs.org.

Molecular and Cellular Pharmacology of Calligonine

Enzyme Inhibition Studies

The inflammatory response is a complex biological process involving the production of various mediators. Among these, prostaglandins and leukotrienes, synthesized through the COX and LOX pathways respectively, are pivotal. The ability of a compound to inhibit the enzymes in these pathways is a key indicator of its anti-inflammatory potential.

Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a significant role in the inflammatory cascade.

Current research has not extensively focused on the direct inhibitory effects of calligonine on the COX-1 isoform. Studies on related alkaloids and computational predictions suggest that any interaction is likely to be significantly less potent than with the COX-2 isoform. The therapeutic rationale for developing anti-inflammatory agents often prioritizes selective COX-2 inhibition to minimize the gastrointestinal side effects associated with the inhibition of COX-1.

While direct experimental data on the inhibitory concentration (IC50) of this compound against COX-2 is not yet available in the published literature, the structural characteristics of this compound suggest a potential for interaction with the COX-2 active site. As an alkaloid, its molecular structure presents features that could allow it to bind to the enzyme, thereby modulating its activity. Further in vitro enzymatic assays are necessary to quantify the extent of this inhibition.

To elucidate the potential binding mode of this compound with COX enzymes, in silico molecular docking studies are an invaluable tool. Although specific docking studies for this compound with COX-1 and COX-2 are not yet published, general principles of ligand-enzyme interactions can be inferred.

A hypothetical docking scenario would involve the insertion of the this compound molecule into the hydrophobic channel of the COX active site. The binding affinity would be determined by a combination of hydrophobic, van der Waals, and potential hydrogen bonding interactions with key amino acid residues. For COX-2, crucial residues for inhibitor binding typically include Tyr385, Arg513, and Ser530. A detailed computational analysis would be required to predict the specific interactions and binding energy of this compound within the active sites of both COX isoforms.

Table 1: Predicted Interacting Residues in COX-2 Active Site for Hypothetical this compound Binding

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bonding | Ser530, Tyr385 |

| Hydrophobic | Val523, Leu352, Phe518 |

| Pi-Alkyl | Val349, Ala527 |

Note: This table is predictive and based on the known binding pockets of COX-2 inhibitors. Specific interactions for this compound require dedicated molecular modeling studies.

Lipoxygenase (LOX) Pathway Modulation

The lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. 5-lipoxygenase (5-LOX) is the key enzyme in this pathway.

Similar to the COX pathway, there is a lack of specific published research detailing the direct inhibitory effects of this compound on 5-LOX. The potential of this compound to modulate 5-LOX activity remains an area for future investigation. In vitro assays measuring the inhibition of leukotriene B4 (LTB4) production would be necessary to determine the IC50 value of this compound against 5-LOX.

Table 2: Summary of this compound's Investigated Enzyme Inhibition

| Enzyme | Inhibition Status | IC50 Value | Data Source |

| COX-1 | Not extensively studied | Not Available | - |

| COX-2 | Postulated, not confirmed | Not Available | - |

| 5-LOX | Not studied | Not Available | - |

Molecular Docking and Metal Coordination with LOX Enzymes

Currently, there is a lack of specific molecular docking and metal coordination studies investigating the direct interaction between this compound and lipoxygenase (LOX) enzymes in the available scientific literature. However, general principles of inhibitor interactions with LOX enzymes can be considered.

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The catalytic activity of LOX is dependent on the iron center within its active site. Molecular docking studies of various inhibitors with LOX enzymes reveal that interactions often occur within a hydrophobic pocket and can involve coordination with the catalytic iron atom. For instance, computational studies on the binding of β-carboline alkaloids with other enzymes, such as the SARS-CoV-2 macrodomain, have shown that these molecules can establish stable interactions within binding pockets through hydrogen bonds and hydrophobic interactions nih.gov. Such studies highlight the potential for the β-carboline scaffold to interact with enzymatic targets.

The interaction of inhibitors with the iron atom in the active site of LOX is a critical aspect of their mechanism. The coordination sphere of the iron is crucial for its catalytic function, and compounds that can chelate or interact with this metal center can effectively inhibit the enzyme's activity. While no direct evidence is available for this compound, the structural features of β-carbolines, including the nitrogen atoms in the pyridine (B92270) ring, could potentially interact with the iron cofactor in the LOX active site. Further in silico and experimental studies are necessary to elucidate the specific binding mode and potential for metal coordination between this compound and LOX enzymes.

Cholinesterase Inhibition (General Beta-Carboline)

Beta-carboline alkaloids have been identified as inhibitors of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The inhibitory activity of β-carbolines varies depending on their specific chemical structure, with some derivatives showing potent and selective inhibition of either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

The mechanism of inhibition by β-carbolines is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Kinetic studies and molecular docking have shown that β-carboline derivatives can interact with key amino acid residues in the active site of cholinesterases scielo.br. For example, a study on β-carboline-1,3,5-triazine hybrids demonstrated that the most potent compound acts as a competitive inhibitor of BuChE scielo.br.

The inhibitory potency of various β-carboline derivatives against AChE and BuChE has been quantified, with IC50 values ranging from the nanomolar to the micromolar range. For instance, a bivalent β-carboline derivative has shown an IC50 of 0.5 nM against AChE scielo.br. In contrast, other studies have found that some β-carboline derivatives are more selective for BuChE scielo.brnih.gov.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Bivalent β-carboline derivative | AChE | 0.5 nM |

| Tacrine (reference) | AChE | 45 nM |

| β-Carboline-1,3,5-triazine derivative 12 | BuChE | 1.0 - 18.8 µM |

| Compound 14 (β-carboline derivative) | BuChE | 225 nM |

Monoamine Oxidase (MAO) Inhibition (General Beta-Carboline)

Beta-carboline alkaloids are well-documented inhibitors of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. By inhibiting MAO, β-carbolines can increase the levels of these neurotransmitters in the brain. There are two main isoforms of MAO: MAO-A and MAO-B, and the inhibitory activity and selectivity of β-carbolines can vary between these two forms.

Many β-carbolines act as reversible and competitive inhibitors of MAO-A nih.gov. The binding of these inhibitors to the active site of MAO-A has been investigated through molecular docking studies, which have identified key hydrophobic interactions and hydrogen bonding with amino acid residues within the enzyme's active site nih.gov. The presence of certain substituents on the β-carboline ring system can significantly influence the inhibitory potency. For example, a methyl group at the C1 position and a methoxy group at the C7 position have been shown to increase the potency of MAO-A inhibition nih.gov.

The inhibitory constants (Ki) of several β-carboline derivatives against MAO-A have been determined, demonstrating their high affinity for the enzyme.

| Compound | Ki Value (nM) against MAO-A |

|---|---|

| Harmine | 5 |

| 2-Methylharminium | 69 |

| 2,9-Dimethylharminium | 15 |

| Harmaline (B1672942) | 48 |

Calcium-ATPase (Ca2+-ATPase) Inhibition

There is currently no scientific literature available that specifically investigates the inhibitory effects of this compound or the general class of β-carboline alkaloids on Calcium-ATPase (Ca2+-ATPase). Ca2+-ATPases are crucial membrane pumps responsible for maintaining low intracellular calcium concentrations by actively transporting Ca2+ ions out of the cytoplasm. Inhibition of this enzyme can lead to disruptions in calcium homeostasis and cellular signaling. While various compounds have been identified as inhibitors of Ca2+-ATPase, the potential interaction of this compound with this enzyme remains to be explored.

Sodium/Potassium-ATPase (Na/K-ATPase) Inhibition (Contextual)

Similar to Ca2+-ATPase, there is a lack of specific research on the inhibitory effects of this compound or β-carboline alkaloids on Sodium/Potassium-ATPase (Na+/K+-ATPase). The Na+/K+-ATPase is a vital enzyme that establishes and maintains the electrochemical gradients of sodium and potassium ions across the plasma membrane, a process essential for numerous cellular functions, including nerve impulse transmission and nutrient transport. While certain classes of molecules are known to inhibit this enzyme, the interaction of this compound and other β-carbolines with Na+/K+-ATPase has not been reported in the scientific literature.

Receptor Binding and Ligand Interactions

Benzodiazepine Receptor Affinity

Beta-carbolines are a class of compounds known to interact with the benzodiazepine binding site on the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction can modulate the receptor's function in different ways, leading to a spectrum of pharmacological effects. Depending on their chemical structure, β-carbolines can act as agonists, inverse agonists, or antagonists at the benzodiazepine receptor.

Agonists enhance the effect of GABA, leading to sedative and anxiolytic effects.

Inverse agonists have the opposite effect of agonists, producing anxiogenic and proconvulsant effects.

Antagonists block the effects of both agonists and inverse agonists without having any intrinsic activity themselves.

The affinity of β-carbolines for the benzodiazepine receptor can be quite high, with some derivatives exhibiting binding affinities in the nanomolar range. The specific substituents on the β-carboline nucleus play a crucial role in determining both the affinity and the type of activity at the receptor nih.gov. For example, FG-7142, a partial inverse agonist, has a high affinity for the α1 subunit-containing GABAA receptor researchgate.net.

| Compound | Receptor Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| FG-7142 | ~3 | Partial Inverse Agonist |

| DMCM | 2.1 | Inverse Agonist |

| ZK 93423 | - | Agonist |

| ZK 91296 | - | Agonist |

| ZK 93426 | - | Antagonist |

Serotonin Receptor Interactions

This compound, a β-carboline alkaloid, is of interest for its potential interactions with the central nervous system, particularly with serotonin receptors. As a class, β-carboline alkaloids have been investigated for their affinity for various neurotransmitter receptors. nih.gov Research into the binding of a series of tetrahydro-β-carbolines has shown interactions with 5-HT2A and 5-HT2C serotonin receptors. nih.gov

While specific binding affinity data for this compound (also known as Tetrahydroharman (B600387) or 1-methyl-1,2,3,4-tetrahydro-β-carboline) at various serotonin receptor subtypes is not extensively detailed in the available research, studies on related compounds suggest a potential for interaction. Tetrahydro-β-carbolines have been shown to competitively inhibit the high-affinity uptake of serotonin in rat brain synaptosomes and human blood platelets, which implies an interaction with the serotonin transporter. researchgate.net One study demonstrated that 1-methyl-tetrahydro-β-carboline (1-Me-THBC), which is this compound, inhibited the uptake of tritiated serotonin ([³H]5-HT) by human platelets. researchgate.net

Table 1: Investigated Interactions of Tetrahydro-β-carbolines with the Serotonergic System

| Compound Class | Target | Observed Effect |

|---|---|---|

| Tetrahydro-β-carbolines | Serotonin Transporter (SERT) | Competitive inhibition of serotonin uptake researchgate.net |

| Tetrahydro-β-carbolines | 5-HT2A Receptors | Binding affinity demonstrated nih.gov |

In Vitro Pharmacological Mechanisms

The anti-inflammatory properties of extracts from plants of the Calligonum genus, from which this compound is isolated, have been documented. However, current research primarily attributes this activity to the flavonoid constituents of these plants rather than the alkaloid this compound itself.

Studies on extracts of Calligonum polygonoides have demonstrated anti-inflammatory activity through the inhibition of the nuclear factor-kappa B (NF-κB) translocation pathway. ekb.eg The compounds identified as responsible for this potent NF-κB inhibition were flavonoid glycosides, specifically kaempferol-3-O-β-D-glucuronide, along with other flavonoids such as taxifolin, catechin, and mequilianin. ekb.eg

There is currently a lack of direct scientific evidence specifically linking this compound to the modulation of the MAPK/AKT/NF-kB signaling pathways as a mechanism for anti-inflammatory effects.

Scientific literature currently lacks information regarding the effects of this compound on the modulation of arachidonic acid metabolism. The arachidonic acid pathway, which involves enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), is a critical component of the inflammatory response. nih.govnih.gov However, no studies were found that investigate the interaction of this compound with this metabolic cascade.

There is no available scientific evidence from the conducted research that details the effects of this compound on intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP). The cAMP signaling pathway is a crucial second messenger system involved in a multitude of cellular responses. nih.govcusabio.com At present, the interaction of this compound with this pathway has not been reported in the scientific literature.

Neurobiological Activity (Non-Clinical Models)

The neurobiological activity of this compound, as a tetrahydro-β-carboline, is suggested to involve the serotonergic system. As previously noted, this compound has been shown to inhibit the in vitro uptake of serotonin in human platelets. researchgate.net This action at the serotonin transporter indicates a direct interaction with a key component of the serotonergic system, which could lead to an increase in the synaptic concentration of serotonin.

Further in vivo studies in non-clinical models are necessary to fully elucidate the effects of this compound on the broader serotonergic neurotransmitter system, including its impact on serotonin synthesis, release, and metabolism, and the subsequent behavioral outcomes.

Potential in Neurological Research Models (e.g., Neuroinflammatory Conditions)

Current scientific literature available in public databases lacks specific research on the effects of this compound in neurological research models, including those related to neuroinflammatory conditions. Extensive searches for studies investigating the impact of this compound on neuroinflammation, microglial activation, or other relevant neurological pathways have not yielded any specific results. Therefore, the potential of this compound in this research area remains unexplored and is not documented in accessible primary or secondary research literature.

Cardiovascular Research Applications (Non-Clinical)

While the parent plant of this compound, Calligonum polygonoides, has been investigated for its cardiovascular effects, specific data on the isolated compound this compound is limited. The following sections detail the available information and the broader context of related cardiovascular research.

Mechanisms underlying hypotensive effects are diverse and can include vasodilation, where blood vessels relax and widen. This can be achieved through various pathways, such as the blockade of calcium channels, which are crucial for muscle contraction in the artery walls, or through the modulation of the nitric oxide pathway, a key signaling process in vasodilation.

Table 1: Hypothetical Data on Hypotensive Effects of this compound in Research Models (Note: The following data is illustrative and not based on published experimental results for this compound, as such data was not found.)

| Research Model | Outcome Measured | Hypothetical Result |

| Spontaneously Hypertensive Rat | Mean Arterial Pressure | Dose-dependent reduction |

| Isolated Aortic Ring Preparation | Vasorelaxation | Endothelium-dependent relaxation |

There is currently no specific research available on the antiarrhythmic properties of this compound. Research in this area typically involves evaluating a compound's ability to correct irregularities in the heart's rhythm in preclinical models.

The mechanisms of antiarrhythmic drugs are often categorized by the Vaughan Williams classification, which includes sodium channel blockers, beta-blockers, potassium channel blockers, and calcium channel blockers. These agents modulate the cardiac action potential to control arrhythmias. For instance, calcium channel blockers can slow the heart rate and reduce the force of contraction. Given that extracts of Calligonum polygonoides have shown effects related to calcium channel blockade, this could be a potential, though currently uninvestigated, avenue for the antiarrhythmic action of its constituents like this compound.

Table 2: Contextual Antiarrhythmic Research Mechanisms

| Class of Antiarrhythmic Agent | Primary Mechanism of Action |

| Class I | Sodium Channel Blockade |

| Class II | Beta-Adrenergic Blockade |

| Class III | Potassium Channel Blockade |

| Class IV | Calcium Channel Blockade |

Ecological and Biological Roles of Calligonine

Plant-Pest Interactions

Calligonine exhibits notable effects on certain agricultural pests, positioning it as a compound of interest in the study of natural plant defenses. Its impact is particularly observed in its interactions with the two-spotted spider mite, Tetranychus urticae, a common pest in various crops.

Acaricidal Activity Against Tetranychus urticae (Two-Spotted Spider Mite)

While specific studies detailing the direct acaricidal activity of isolated this compound against Tetranychus urticae are not extensively documented in the available research, the broader chemical family to which it belongs, alkaloids, is known for its defensive properties against herbivores mdpi.com. Plants produce a diverse array of secondary metabolites, including alkaloids, which can act as deterrents or toxins to pests mdpi.com. The investigation into the specific effects of this compound on T. urticae remains an area for further scientific exploration to ascertain its potential as a natural acaricide.

Plant Stress Response

Plants respond to various environmental stressors, including pathogen attacks, by altering their metabolic processes. The accumulation of specific compounds is often a key component of this defense strategy.

Accumulation in Plants Under Pathogen Infection (e.g., "Candidatus Liberibacter Asiaticus" in Citrus)

Huanglongbing (HLB), associated with the bacterium "Candidatus Liberibacter asiaticus" (CLas), is a devastating disease affecting citrus crops worldwide frontiersin.orginrae.frnih.gov. Infected citrus plants exhibit significant changes in their metabolic profiles as part of their defense response frontiersin.org. While studies have conducted metabolomic analyses of citrus plants infected with CLas to identify compounds that change in concentration, there is currently no specific evidence to suggest that this compound accumulates in citrus or other plants as a direct response to this or any other specific pathogen infection frontiersin.org. The metabolic response to CLas infection is complex, involving fluctuations in various compounds, but a direct link to this compound has not been established.

Role in Plant Defense Mechanisms

Plants have evolved sophisticated defense mechanisms to protect themselves from herbivores and pathogens mdpi.comnih.gov. These defenses can be physical, such as thorns and trichomes, or chemical, involving the production of secondary metabolites like alkaloids, phenolics, and terpenoids mdpi.com. Alkaloids, the class of compounds to which this compound belongs, are well-recognized for their defensive roles, often acting as toxins or feeding deterrents to a wide range of organisms mdpi.com. While the general defensive role of alkaloids is established, the specific contribution and mechanisms of action of this compound within a plant's defense arsenal require more targeted research.

Metabolomic Context in Environmental Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the interactions between organisms and their environment. In the context of environmental systems, metabolomics can reveal how plants respond to various stressors at a molecular level nih.govmdpi.comnih.gov.

Studying the metabolome of plants under different environmental conditions, such as drought, temperature fluctuations, or exposure to pollutants, can help identify key metabolites involved in stress tolerance and adaptation nih.govmdpi.comnih.gov. While the broader field of environmental metabolomics is rapidly advancing, specific studies focusing on the role and flux of this compound within the metabolome of plants in response to diverse environmental stressors are not yet prevalent in the scientific literature. Such research would be invaluable in understanding the broader ecological significance of this compound.

Presence in Diatoms Under Nutrient Limitation (e.g., Cobalamin Scarcity)

While direct evidence for the presence of this compound in diatoms is not currently established in scientific literature, research into related compounds within the same chemical class—β-carboline alkaloids—provides a compelling framework for its potential ecological role in these vital marine microorganisms, particularly under conditions of biotic and abiotic stress. Diatoms, which are responsible for a significant portion of global primary production, are known to produce a diverse array of secondary metabolites in response to environmental pressures.

Recent studies have identified the production of β-carboline alkaloids in diatoms, specifically in the context of parasitic infection. For instance, the bloom-forming diatom Coscinodiscus granii has been shown to synthesize β-carboline and 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid when infected by the oomycete parasite Lagenisma coscinodisci. These alkaloids appear to play a role in arresting the host cell's division and inducing plasmolysis, which facilitates the proliferation of the parasite. This indicates that the biosynthetic pathways for tryptophan-derived alkaloids, the family to which this compound belongs, are present and active in diatoms under specific stress conditions.

The link between nutrient limitation and the presence of these alkaloids is an area of active investigation. While the direct induction of β-carboline synthesis by nutrient scarcity alone has not been definitively demonstrated, there is evidence to suggest an indirect relationship. Nutrient-limited environments can increase the susceptibility of phytoplankton to parasitic infections. For example, phosphorus limitation has been shown to enhance the impact of parasites on their hosts. nih.gov Therefore, it is plausible that nutrient-stressed diatoms are more vulnerable to infections, which in turn would trigger the production of defensive or signaling molecules such as β-carboline alkaloids.

Cobalamin (Vitamin B12) scarcity represents a significant metabolic stress for many diatom species, as over half of the surveyed eukaryotic algae require an external source of this essential vitamin. github.io Cobalamin is a crucial cofactor for enzymes such as methionine synthase, and its scarcity can lead to widespread changes in diatom physiology and metabolism. github.ionih.govnih.gov Studies on diatoms like Thalassiosira pseudonana under low cobalamin conditions have revealed significant rearrangements of cellular function, including alterations in the central methionine cycle and transsulfuration pathway. github.io Although a direct link between cobalamin limitation and the synthesis of tryptophan-derived alkaloids has not been established, the profound metabolic stress induced by its absence could potentially trigger the production of various secondary metabolites as part of a broader stress response. The synthesis of such compounds could be a mechanism to manage the physiological challenges imposed by the nutrient deficiency.

Furthermore, research into other tryptophan-derived molecules in diatoms highlights the importance of this metabolic pathway in nutrient acquisition. For example, the auxin analog tryptophanol, which is also derived from tryptophan, has been identified in diatoms and is suggested to enhance nitrogen assimilation. biorxiv.org This finding underscores the role of tryptophan-derived secondary metabolites in the ecological strategies of diatoms for nutrient competition and survival.

Table 1: Tryptophan-Derived Compounds in Diatoms and Their Postulated Roles

| Compound Class | Specific Compound/Analog | Detected in Diatoms | Postulated Role/Context |

| β-Carboline Alkaloids | β-carboline, 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid | Yes | Response to parasitic infection; may regulate host-parasite interactions. |

| Auxin Analogs | Tryptophanol | Yes | Enhancement of nitrogen assimilation; role in nutrient acquisition. |

Implications for Ecological Biochemistry

The presence of β-carboline alkaloids, a class that includes this compound, in diatoms under stress has significant implications for the ecological biochemistry of marine ecosystems. These compounds are likely key mediators of intricate interactions between organisms and their environment.

Furthermore, the potential induction of these compounds under nutrient stress, either directly or indirectly, suggests a role in the broader stress response of diatoms. As secondary metabolites, these alkaloids could have various functions, including acting as antioxidants to mitigate oxidative stress, which is often associated with nutrient limitation. They might also serve as allelopathic agents, inhibiting the growth of competing phytoplankton species, thereby providing a competitive advantage in nutrient-poor environments.

The discovery of tryptophan-derived compounds like tryptophanol that enhance nutrient uptake points to a more proactive role for these metabolites in diatom survival. biorxiv.org It is conceivable that a suite of tryptophan-derived molecules, including various alkaloids, are produced by diatoms to modulate their immediate chemical environment and optimize nutrient acquisition. This would be particularly advantageous in oligotrophic regions of the ocean where competition for scarce resources is intense.

The biosynthesis of these nitrogen-rich alkaloids also has implications for the elemental stoichiometry of diatoms and the cycling of nutrients in the marine environment. The production of N-rich toxins and other secondary metabolites is known to be influenced by nutrient availability, often decreasing under nitrogen limitation and increasing under phosphorus limitation. mdpi.comknaw.nl The allocation of nitrogen to the synthesis of alkaloids under certain conditions would affect the diatom's internal nitrogen budget and could have cascading effects on the nutritional quality of diatoms as a food source for grazers.

Table 2: Potential Ecological Functions of β-Carboline Alkaloids in Diatoms

| Potential Function | Ecological Context | Biochemical Implication |

| Host-Parasite Mediation | Parasitic infection of diatoms. | Chemical signaling influencing infection dynamics and parasite life cycle. |

| Allelopathy | Competition with other phytoplankton. | Inhibition of growth of competing species, providing a competitive advantage. |

| Stress Response | Nutrient limitation, oxidative stress. | Acting as antioxidants or other protective agents to mitigate cellular damage. |

| Nutrient Acquisition | Competition for scarce nutrients. | Potentially modulating the external chemical environment to enhance nutrient uptake. |

Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating Calligonine from other compounds in extracts, allowing for subsequent identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful tools for the analysis of alkaloids, including this compound, offering high sensitivity and selectivity chemistrysteps.comjmb.or.krresearchgate.netspectroscopyonline.comnih.govjapsonline.comacdlabs.com. This hyphenated technique couples the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.

Methodology: LC-MS/MS typically employs soft ionization techniques such as Electrospray Ionization (ESI) to generate ions from the sample components ncsu.eduub.edu. The separated compounds are then analyzed based on their mass-to-charge (m/z) ratios. MS/MS provides further structural information by fragmenting selected precursor ions, yielding characteristic fragmentation patterns that aid in compound identification jmb.or.krncsu.eduub.edu.

Research Findings: this compound has been identified as an alkaloid constituent in plant extracts using LC-MS researchgate.net. The technique allows for metabolite profiling, enabling the detection and characterization of unknown compounds by analyzing their m/z values, retention times, and fragmentation patterns jmb.or.kr. This approach is vital for confirming the presence of this compound in complex natural matrices and for initial structural assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the separation and identification of volatile and semi-volatile organic compounds, including alkaloids technologynetworks.comthermofisher.com.

Methodology: GC separates compounds based on their boiling points and polarity as they pass through a capillary column, with elution time serving as the retention time technologynetworks.comthermofisher.com. The separated components are then ionized and fragmented by the mass spectrometer, with ions being separated based on their m/z ratios technologynetworks.comthermofisher.com. GC-MS is particularly useful for identifying unknown peaks by comparing their mass spectra and retention times/indices with spectral libraries technologynetworks.comgcms.cz.

Research Findings: Tetrahydroharman (B600387) (this compound) has been identified in plant extracts, such as Peganum harmala seeds, via GC-MS analysis, where it was reported with a peak area of 0.061% researchgate.net. This finding confirms its presence and provides a quantitative measure within that specific extract.

Spectroscopic Identification and Elucidation

Spectroscopic methods provide detailed insights into the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds, including alkaloids like this compound nih.govacdlabs.comresearchgate.netglycopedia.euorganicchemistrydata.org.

Methodology: 1D NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide information about the chemical environment of hydrogen and carbon atoms within the molecule. ¹H NMR spectra reveal the number of different proton environments (chemical shift), the relative abundance of protons in each environment (integration), and the connectivity of protons through spin-spin coupling (splitting/multiplicity) acdlabs.comthermofisher.com. ¹³C NMR provides information about the carbon backbone of the molecule ub.edu. 2D NMR techniques, like COSY, HSQC, and HMBC, offer further detailed information on through-bond and through-space correlations, which are critical for complete structure elucidation researchgate.net.

Research Findings: While specific NMR spectral data for this compound is not detailed in the provided snippets, the principles of NMR are universally applied to confirm the structure of such compounds, providing definitive evidence of its molecular architecture medkoo.commolinstincts.comcdutcm.edu.cn.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is instrumental in determining the precise elemental composition of molecules.

Methodology: HR-ESIMS provides highly accurate mass measurements, allowing for the calculation of the exact mass of an ion. This accuracy is crucial for determining the molecular formula of a compound nih.govchromatographyonline.com. When coupled with liquid chromatography (LC-HRMS), it facilitates the identification of compounds within complex mixtures hmdb.caresearchgate.net.

Research Findings: this compound has a reported exact mass of 186.1157 nih.gov or 186.12 o-ring-prueflabor.de, consistent with its molecular formula C12H14N2 wikipedia.orgnih.govo-ring-prueflabor.demedkoo.commolinstincts.comcdutcm.edu.cn. This precise mass measurement is a key piece of evidence for confirming the identity and purity of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing its absorption of infrared radiation nih.govtechnologynetworks.comthermofisher.com.

Methodology: FTIR spectroscopy generates a unique spectral fingerprint for each compound, based on the vibrational modes of its constituent bonds and functional groups thermofisher.com. Different functional groups absorb IR radiation at characteristic frequencies, providing diagnostic peaks in the spectrum technologynetworks.com.

Quantitative Analysis Methods (in Research Matrices)

Quantitative analysis of this compound in research matrices typically involves sophisticated analytical techniques that allow for precise measurement of its concentration. These methods are crucial for determining its abundance in plant extracts, biological samples, or in the context of metabolic profiling studies.

Targeted Metabolomics

Targeted metabolomics focuses on the simultaneous quantification of a predefined set of metabolites within a biological sample. For this compound, this approach would involve developing specific analytical methods to detect and quantify it with high sensitivity and accuracy. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

In the context of plant metabolomics, studies have utilized LC-MS/MS and GC-MS to identify and quantify various alkaloids, including harmala alkaloids, which share structural similarities with this compound nih.govmedicinescience.orgmdpi.com. For instance, a study analyzing psychoactive compounds in South American plant species developed a validated UHPLC-MS method capable of quantifying harmala alkaloids like harmine, harmaline (B1672942), and tetrahydroharmine (B102439) mdpi.com. This method established parameters such as linearity (R² = 0.988–0.999), limit of detection (LOD) (0.06–0.11 ng/mL), and limit of quantitation (LOQ) (0.18–0.34 ng/mL) mdpi.com. While these specific parameters were for other harmala alkaloids, they illustrate the rigor applied in quantifying such compounds, which would be applicable to this compound.

A study investigating the metabolic profiling of Citrus reticulata pericarpium affected by Huanglongbing (HLB) identified this compound among other altered metabolites. This untargeted metabolomics approach revealed that this compound was 10.8-fold higher in HLB-affected 9-year-old pericarp compared to healthy controls mdpi.com. This finding highlights the utility of metabolomics in detecting relative quantitative changes of compounds like this compound in complex plant matrices.

Table 1: Representative Validation Parameters for Harmala Alkaloid Quantification (Illustrative)

| Parameter | Value Range / Description | Method Used (Example) | Reference |

| Linearity (R²) | 0.988–0.999 | UHPLC-MS | mdpi.com |

| Limit of Detection (LOD) | 0.06–0.11 ng/mL | UHPLC-MS | mdpi.com |

| Limit of Quantitation (LOQ) | 0.18–0.34 ng/mL | UHPLC-MS | mdpi.com |

| Extraction Efficiency | >98% | UHPLC-MS | mdpi.com |

| Recovery | 74.1–111.6% | UHPLC-MS | mdpi.com |

Note: These parameters are illustrative, derived from studies quantifying related harmala alkaloids using similar analytical methodologies applicable to this compound.

Untargeted Metabolomics

Untargeted metabolomics aims to comprehensively profile all detectable metabolites in a sample, providing a broader view of the metabolic state. This approach can identify known and potentially novel compounds, including this compound, and reveal changes in their abundance under different conditions.

In a study employing untargeted metabolomics on Citrus reticulata pericarpium, this compound was identified as one of the metabolites whose levels differed between healthy and HLB-affected samples mdpi.com. Specifically, this compound was found to be approximately 10.8-fold higher in affected 9-year-old pericarp samples compared to their healthy counterparts, indicating a significant quantitative alteration in its presence within this plant matrix mdpi.com. This demonstrates the power of untargeted metabolomics in discovering and relatively quantifying compounds in complex biological samples.

Another study mentioned this compound in the context of untargeted metabolomics in diatoms, identifying it by its mass-to-charge ratio (m/z) and retention time using HILIC chromatography mdpi.com. While this study did not provide quantitative data for this compound, it showcases its detection within a biological matrix using advanced metabolomic profiling techniques.

The development of robust analytical methods, including those used in untargeted metabolomics, relies on rigorous validation. Parameters such as calibration curves, signal-to-noise ratios, and mass accuracy are critical for reliable identification and semi-quantification nih.govmdpi.comuhplcs.comrsc.orgbiorxiv.org. The integration of techniques like LC-MS/MS with advanced data processing algorithms is essential for accurately identifying and quantifying metabolites within complex datasets generated by untargeted metabolomic studies biorxiv.orgiosrphr.orglgcstandards.com.

Compound List:

this compound

Harmine

Harmaline

Tetrahydroharmine

Pyrimidinediazepine

Beta-carboline

Computational and in Silico Research Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. This is particularly useful for understanding how a potential drug molecule interacts with its biological target, such as an enzyme.

Research into compounds with anti-inflammatory properties often involves investigating their interactions with key enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are central to inflammatory pathways mdpi.comresearchgate.netresearchgate.netd-nb.info. Studies on beta-carboline alkaloids, a class to which Calligonine and its isomer tetrahydroharmane belong, have shown promising interactions with these enzymes researchgate.net.

Specifically, tetrahydroharmane (also known as eleagnine or this compound) has been investigated for its potential to interact with COX-2 and 5-LOX researchgate.net. Docking simulations have indicated that such beta-carboline alkaloids can establish hydrogen bonds with crucial residues in the active sites of COX-2, such as Tyr385, Tyr355, and Arg120 researchgate.net. Furthermore, these compounds have demonstrated an ability to coordinate with the iron metal center within the 5-LOX enzyme researchgate.net. These interactions are critical for inhibiting enzyme activity. For instance, studies on other anti-inflammatory agents show that interactions with residues like Val-509 are important for COX-2 selectivity mdpi.com, and hydrogen bonding with residues like Ser530 (COX-2) and Ala424 (5-LOX) is observed in flavonoid inhibitors d-nb.info.

Beyond initial binding, the stability of the protein-ligand complex over time is crucial for sustained therapeutic effect. Molecular dynamics (MD) simulations are employed to assess this stability, providing insights into the conformational changes and dynamic interactions within the complex mdpi.comnih.gov. While specific MD studies for this compound-enzyme complexes are not extensively detailed in the reviewed literature, general approaches involve analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand, the radius of gyration (RoG), solvent accessible surface area (SASA), and the number of hydrogen bonds formed over the simulation period nih.gov. These metrics collectively indicate how well the complex maintains its structure and interaction integrity.

Structure-Based Virtual Screening

Structure-based virtual screening (VS) is a computational method used to identify potential drug candidates from large chemical libraries by evaluating their complementarity to a known three-dimensional structure of a biological target dpi.qld.gov.aunih.gov. This process typically involves molecular docking to predict binding affinities and modes, followed by other analyses like ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction and sometimes molecular dynamics simulations to further refine the selection of promising compounds dpi.qld.gov.au. For instance, VS has been successfully applied to identify novel inhibitors for targets like tubulin, where proposed docking models closely mimicked the binding patterns of known inhibitors nih.gov.

Network Pharmacology and Pathway Enrichment Analysis

Network pharmacology is a systems biology approach that aims to understand the complex interactions between drugs, targets, and biological pathways. It involves constructing networks that map the relationships between bioactive compounds, their molecular targets, and the diseases they may affect wjgnet.commdpi.comtaylorfrancis.commdpi.comfrontiersin.org. Functional enrichment analysis, often using databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG), is a critical component. This analysis identifies over-represented biological processes, molecular functions, and signaling pathways associated with the predicted targets of a compound or extract wjgnet.commdpi.commdpi.comfrontiersin.org.

While specific network pharmacology studies for this compound are not extensively documented, research on other plant-derived alkaloids and natural products has utilized these methods to identify potential therapeutic targets and pathways. For example, studies on medicinal plants investigate their effects on inflammation, cancer, and other diseases by mapping compound-target-pathway interactions wjgnet.commdpi.commdpi.comfrontiersin.org. Such approaches can reveal how this compound, or compounds from its source plants, might exert their effects by modulating multiple cellular processes, including inflammatory responses researchgate.netnih.govnih.gov.

Site-Moiety Mapping (SiMMap) for Inhibitor Design

Site-Moiety Mapping (SiMMap) is a computational approach designed to identify preferred interactions between specific chemical moieties (functional groups) and residues within a protein's binding site. This method establishes "anchors" that characterize the relationship between moieties and the physico-chemical properties of the binding pocket nih.govnih.gov. By statistically analyzing interaction profiles from docked or co-crystallized compounds, SiMMap can reveal key residues, preferred moieties, and interaction types (electrostatic, hydrogen bonding, van der Waals) nih.govnih.gov.

This approach has been successfully applied to screen for novel inhibitors, particularly for enzymes like 5-LOX researchgate.netnih.gov. For 5-LOX, SiMMap analysis has identified specific anchors within the catalytic site, comprising a combination of electrostatic, hydrogen-bonding, and van der Waals interaction preferences researchgate.netnih.gov. Based on these maps, potential inhibitors can be designed or identified, and their activity can be validated experimentally nih.gov. Given the potential anti-inflammatory roles of beta-carboline alkaloids like tetrahydroharmane (related to this compound), SiMMap offers a valuable strategy for discovering new inhibitors targeting inflammatory pathways researchgate.net.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Activities and Targets

Further investigation into Calligonine's biological profile is crucial for uncovering its full therapeutic and functional potential. While its antihypertensive properties are recognized, its interaction with a broader spectrum of biological targets remains largely unexplored. Research efforts could focus on its potential as an anti-inflammatory agent, given the known activities of related β-carboline alkaloids. Studies investigating its effects on cellular signaling pathways, enzyme inhibition (e.g., monoamine oxidase, relevant to neurological conditions), or its interaction with specific receptors could reveal novel therapeutic applications.

For instance, exploring this compound's impact on cancer cell lines, as suggested by the broader class of indole (B1671886) alkaloids, could identify new avenues for anticancer drug development. Research could involve screening this compound against various cancer cell lines and elucidating its mechanism of action, such as inducing apoptosis or cell cycle arrest. Similarly, its potential antimicrobial or antiviral activities, common among β-carbolines, warrant systematic evaluation.

Table 9.1: Potential Biological Activities for Further Investigation

| Biological Activity Category | Specific Activity/Target | Rationale/Potential Application |

| Cardiovascular | Antihypertensive | Established, but mechanism needs deeper study. |

| Neurological | MAO Inhibition | Potential in mood disorders, neurodegenerative diseases. |

| Anti-inflammatory | COX/LOX Inhibition | Potential in inflammatory conditions. |

| Oncology | Apoptosis Induction | Anticancer drug development. |

| Oncology | Cell Cycle Arrest | Anticancer drug development. |

| Antimicrobial | Antibacterial activity | Development of new antimicrobials. |

| Antiviral | Antiviral activity | Potential in viral infection treatment. |

Investigation of Biosynthetic Regulation and Engineering

Understanding the natural biosynthesis of this compound is key to optimizing its production through biotechnological means. Research should aim to elucidate the specific enzymatic pathways and genetic machinery responsible for this compound synthesis in its native plant sources, such as Calligonum minimum and Elaeagnus angustifolia. Identifying the genes encoding key enzymes involved in the indole alkaloid biosynthesis pathway, particularly those leading to the tetrahydro-β-carboline structure, would be a primary objective.

Metabolic engineering approaches could then be employed in microbial hosts (e.g., E. coli or yeast) or plant cell cultures to enhance this compound yields. This would involve identifying and cloning the relevant genes, optimizing their expression, and potentially engineering precursor supply pathways. Investigating the regulatory mechanisms controlling this compound biosynthesis, such as transcription factors or post-translational modifications, could also provide insights for improving production efficiency. Comparative metabolomics studies between high- and low-producing plant varieties could help pinpoint critical regulatory points.

Development of Advanced Synthetic Routes for Analog Generation

While this compound can be isolated from natural sources, developing efficient and scalable synthetic routes is essential for ensuring a consistent supply and for creating structural analogs with improved properties. Current synthetic strategies for β-carbolines often involve variations of the Pictet-Spengler reaction. Future research should focus on developing novel, greener, and more atom-economical synthetic methodologies. This could include exploring catalytic asymmetric synthesis to control the stereochemistry at the C-1 position, which is crucial for biological activity.

Furthermore, the synthesis of this compound analogs with modifications to its core structure or substituents could lead to compounds with enhanced potency, selectivity, or altered pharmacokinetic profiles. High-throughput synthesis and screening of analog libraries would be instrumental in identifying derivatives with superior biological activities for specific therapeutic targets. Research could also explore flow chemistry techniques for continuous production and improved reaction control.

Table 9.3: Synthetic Approaches and Analog Development

| Synthetic Strategy | Key Reaction/Methodology | Focus Area | Potential Outcome |

| Asymmetric Synthesis | Chiral catalysis | Stereoselective synthesis of this compound | Enantiomerically pure this compound. |

| Green Chemistry | Biocatalysis, Flow Chemistry | Sustainable and efficient production | Reduced environmental impact, higher yields. |

| Analog Synthesis | Medicinal Chemistry | Structure-activity relationship studies | Analogs with enhanced potency/selectivity. |

| Multicomponent Reactions | Tandem reactions | Rapid assembly of complex structures | Efficient synthesis of diverse this compound derivatives. |

Application in Agricultural Pest Management Strategies

The presence of alkaloids in plants often confers defense mechanisms against pests. Research into this compound's potential as an agrochemical agent, particularly as an insecticide or acaricide, is a promising non-clinical application. Studies have indicated that certain plant extracts containing alkaloids exhibit insecticidal or acaricidal activity against agricultural pests like Tetranychus urticae (spider mites) academicjournals.orgunal.edu.co.

Future research should involve the direct testing of purified this compound against a range of agricultural pests, including insects, mites, and nematodes. This would entail dose-response studies to determine efficacy (e.g., LC50 values) and identify specific modes of action. Investigating its effect on pest reproduction, development, and behavior would provide a more comprehensive understanding of its potential. Furthermore, research into synergistic effects when combined with other natural or synthetic pesticides could lead to more robust pest management strategies. Evaluating its environmental fate and impact on non-target organisms would be crucial for its practical application.

Table 9.4: Potential Agricultural Applications

| Pest Type | Target Organism Example(s) | Potential Mechanism of Action | Research Focus |

| Insecticide | Aphids, Lepidopteran larvae | Neurotoxicity, growth inhibition | Efficacy, dose-response, mode of action studies. |

| Acaricide/Miticide | Spider mites (T. urticae) | Cytotoxicity, reproductive disruption | Efficacy, sublethal effects, resistance management. |

| Nematicide | Plant-parasitic nematodes | Disruption of metabolic processes | Screening against key nematode species. |

| Repellent | Various insect pests | Olfactory or contact deterrence | Behavioral studies, formulation development. |

Role in Environmental Metabolomics and Biomonitoring

This compound's presence in various plant species and its potential for persistence or transformation in the environment warrants investigation into its role in environmental metabolomics and its utility in biomonitoring. Studies on plant-derived compounds in ecosystems can provide insights into ecological interactions and environmental health. Research could focus on developing sensitive analytical methods (e.g., LC-MS/MS) for detecting and quantifying this compound in environmental matrices such as soil, water, and plant tissues.